Cas no 18915-53-2 (2-(4-Nitrophenyl)malondialdehyde)

2-(4-Nitrophenyl)malondialdehyde Chemical and Physical Properties
Names and Identifiers
-
- Propanedial,2-(4-nitrophenyl)-
- 2-(4-NITROPHENYL)MALONALDEHYDE
- 2-(4-Nitrophenyl)malondialdehyde
- 2-(4-nitrophenyl)propanedial
- (4-Nitrophenyl)propane-1,3-dial, 4-(1,3-Dioxoprop-2-yl)nitrobenzene
- FT-0637762
- (4-nitrophenyl)propanedial
- PS-10531
- A813303
- SCHEMBL2562062
- DTXSID60508158
- MFCD02261926
- AKOS006227796
- EN300-719615
- 18915-53-2
- AXZKOZLDEWIJPX-UHFFFAOYSA-N
- propanedial, 2-(4-nitrophenyl)-
-
- MDL: MFCD02261926
- Inchi: InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H
- InChI Key: AXZKOZLDEWIJPX-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])C(C=O)C=O
Computed Properties
- Exact Mass: 193.03800
- Monoisotopic Mass: 193.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80Ų
- XLogP3: 1.1
Experimental Properties
- Melting Point: 231-233(dec.)
- PSA: 79.96000
- LogP: 1.59940
2-(4-Nitrophenyl)malondialdehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-(4-Nitrophenyl)malondialdehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(4-Nitrophenyl)malondialdehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N901313-100mg |
2-(4-Nitrophenyl)malondialdehyde |
18915-53-2 | 100mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB245670-25 g |
2-(4-Nitrophenyl)malonaldehyde |
18915-53-2 | 25 g |
€662.30 | 2023-07-20 | ||
TRC | N901313-50mg |
2-(4-Nitrophenyl)malondialdehyde |
18915-53-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
Fluorochem | 023672-5g |
2-(4-Nitrophenyl)malondialdehyde |
18915-53-2 | 95%+ | 5g |
£95.00 | 2022-03-01 | |
Fluorochem | 023672-1g |
2-(4-Nitrophenyl)malondialdehyde |
18915-53-2 | 95%+ | 1g |
£25.00 | 2022-03-01 | |
Enamine | EN300-719615-0.05g |
2-(4-nitrophenyl)propanedial |
18915-53-2 | 95% | 0.05g |
$19.0 | 2023-06-06 | |
Enamine | EN300-719615-0.25g |
2-(4-nitrophenyl)propanedial |
18915-53-2 | 95% | 0.25g |
$35.0 | 2023-06-06 | |
abcr | AB245670-25g |
2-(4-Nitrophenyl)malonaldehyde; . |
18915-53-2 | 25g |
€662.30 | 2025-02-19 | ||
Enamine | EN300-719615-0.5g |
2-(4-nitrophenyl)propanedial |
18915-53-2 | 95% | 0.5g |
$54.0 | 2023-06-06 | |
1PlusChem | 1P002IF3-5g |
Propanedial, 2-(4-nitrophenyl)- |
18915-53-2 | 95% | 5g |
$263.00 | 2023-12-19 |
2-(4-Nitrophenyl)malondialdehyde Related Literature
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
Additional information on 2-(4-Nitrophenyl)malondialdehyde
Comprehensive Analysis of 2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2): Properties, Applications, and Research Insights
2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2) is a specialized organic compound featuring a nitrophenyl group attached to a malondialdehyde backbone. This unique structure grants it versatile reactivity, making it valuable in synthetic chemistry, material science, and biochemical research. The compound’s electron-withdrawing nitro group enhances its utility in conjugation reactions, while the dialdehyde functionality allows for crosslinking or polymerization applications. Researchers frequently explore its role in designing fluorescent probes, pharmaceutical intermediates, and advanced polymers.
In recent years, the demand for nitrophenyl derivatives like 2-(4-Nitrophenyl)malondialdehyde has surged due to their relevance in green chemistry and sustainable synthesis. A growing trend in scientific queries revolves around optimizing its synthesis to minimize waste—a hotspot aligned with the 12 Principles of Green Chemistry. Searches for "eco-friendly nitrophenyl compound synthesis" or "malondialdehyde applications in biomedicine" reflect this shift. The compound’s potential in bioimaging and drug delivery systems also attracts attention, particularly for its ability to form stable Schiff bases with amines.
From a structural perspective, the 4-nitrophenyl moiety in CAS 18915-53-2 contributes to its UV-Vis absorbance, a property leveraged in spectroscopic assays and sensor development. Studies highlight its use in detecting biogenic amines or metal ions, addressing common search queries like "nitrophenyl-based sensors for environmental monitoring." Additionally, its thermal stability and solubility in polar solvents make it a candidate for high-performance coatings and adhesives.
The compound’s mechanistic pathways in organic reactions are another focal point. For instance, its Knoevenagel condensation with active methylene compounds is widely studied, answering searches such as "Knoevenagel reactions with nitrophenyl aldehydes." Furthermore, its chemodosimetric properties—enabling selective analyte detection—are explored in diagnostic tool development, resonating with trends in precision medicine.
In industrial contexts, 2-(4-Nitrophenyl)malondialdehyde serves as a precursor for heterocyclic compounds like pyrazoles and quinolines, addressing the need for "nitrogen-rich heterocycle synthesis." Its compatibility with microwave-assisted synthesis—a popular search topic—further enhances its appeal for rapid, energy-efficient production. As industries prioritize scalable and cost-effective methods, this compound’s adaptability positions it as a key player.
To summarize, 2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2) bridges fundamental research and applied science. Its multifaceted applications—from materials engineering to bioconjugation—align with contemporary scientific and industrial demands. By addressing high-traffic search themes like "sustainable chemical synthesis" and "functional nanomaterials," this profile underscores the compound’s enduring relevance and innovation potential.
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